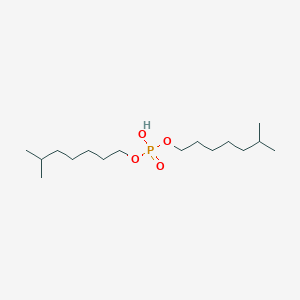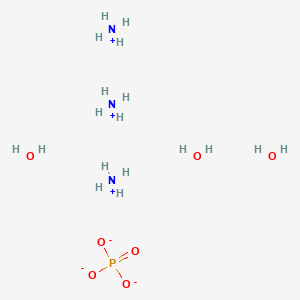![molecular formula C25H27N2O7S2Na B179442 Sodium hydrogen 4-[[4-(ethylamino)-m-tolyl][4-(ethylimino)-3-methylcyclohexa-2,5-dien-1-ylidene]methyl]-6-hydroxybenzene-1,3-disulphonate CAS No. 4463-44-9](/img/structure/B179442.png)
Sodium hydrogen 4-[[4-(ethylamino)-m-tolyl][4-(ethylimino)-3-methylcyclohexa-2,5-dien-1-ylidene]methyl]-6-hydroxybenzene-1,3-disulphonate
Übersicht
Beschreibung
The compound is a complex organic molecule that likely contains multiple functional groups, including an aromatic system, amino groups, and sulphonate groups. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for understanding the compound's properties and potential synthesis routes.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions that can include the formation of intermediate compounds. The first paper discusses the hydrogenation of 2,4,6-trinitrobenzoic acid to 1,3,5-triaminobenzene, which involves the formation of aromatic hydroxyamines and cyclohexane-1,3,5-trione trioxime as intermediates . This suggests that similar reduction reactions could be involved in the synthesis of the compound , particularly if nitro groups are present in the precursor molecules.
Molecular Structure Analysis
The molecular structure of organic compounds can be elucidated using spectroscopic methods such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. The second paper provides data on the IR and NMR spectra of sodium salts of N-bromo-mono and di-substituted-benzenesulphonamides . This information is valuable for understanding the electronic environment of the sulphonate groups and the substitution pattern on the benzene ring, which are likely relevant to the compound .
Chemical Reactions Analysis
Chemical reactions involving organic molecules can be influenced by the presence of functional groups and the overall molecular structure. The third paper describes the base-induced cyclization of active methylene isocyanides with xanthate esters to form thiazoles . This type of cyclization reaction could potentially be a part of the synthesis pathway for the compound , especially if it contains thiazole rings or similar heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of an organic compound are determined by its molecular structure. The presence of ethylamino groups suggests basic properties, while sulphonate groups are typically hydrophilic and confer water solubility. The aromatic rings contribute to the compound's stability and potential interactions with other molecules. The papers do not directly address the properties of the compound , but the described compounds and their characterizations can provide a basis for predicting its behavior.
Wissenschaftliche Forschungsanwendungen
Energy Storage Applications
Research has focused on the development of sodium-based energy storage systems, where sodium compounds, including those related to the specified compound, play a crucial role. For example, the electrolytic production of sodium borohydride (NaBH4) from sodium metaborate (NaBO2) offers a potential method for hydrogen storage and generation, contributing to the advancement of sodium-based batteries and hydrogen fuel cells (Calabretta & Davis, 2007).
Environmental Remediation
Sodium percarbonate (SPC) is explored for its applications in the remediation of organic compounds contaminated water/soil due to its eco-friendly and economical features. The generation of radicals from sodium percarbonate could potentially degrade emerging contaminants in water, indicating its use in advanced oxidation processes for environmental cleanup (Liu et al., 2021).
Material Science
In material science, the investigation into sodium borohydride's (NaBH4) hydrolysis for hydrogen generation has shown promising applications in fuel cell technology. The reversible process of NaBH4 hydrolysis and regeneration highlights its potential in sustainable energy solutions (Abdelhamid, 2020).
Eigenschaften
IUPAC Name |
sodium;4-[(Z)-[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxy-5-sulfobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O7S2.Na/c1-5-26-20-9-7-17(11-15(20)3)25(18-8-10-21(27-6-2)16(4)12-18)19-13-22(28)24(36(32,33)34)14-23(19)35(29,30)31;/h7-14,26,28H,5-6H2,1-4H3,(H,29,30,31)(H,32,33,34);/q;+1/p-1/b25-18-,27-21?; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZRDWVARWLTRG-QJJJQDATSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)C(=C2C=CC(=NCC)C(=C2)C)C3=CC(=C(C=C3S(=O)(=O)O)S(=O)(=O)[O-])O)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC1=C(C=C(C=C1)/C(=C/2\C=CC(=NCC)C(=C2)C)/C3=CC(=C(C=C3S(=O)(=O)O)S(=O)(=O)[O-])O)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N2NaO7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Green powder; [Alfa Aesar MSDS] Dark red or dark blue crystalline powder; [Acros Organics MSDS] | |
| Record name | Xylene cyanol FF | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9551 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
sodium;4-[(Z)-[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxy-5-sulfobenzenesulfonate | |
CAS RN |
4463-44-9 | |
| Record name | Sodium hydrogen 4-[[4-(ethylamino)-m-tolyl][4-(ethylimino)-3-methylcyclohexa-2,5-dien-1-ylidene]methyl]-6-hydroxybenzene-1,3-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.481 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3H-Imidazo[4,5-b]pyridine, 2-chloro-5-(trifluoromethyl)-](/img/structure/B179360.png)





![[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl] 2-methylprop-2-enoate](/img/structure/B179379.png)




![4-[(2,4-Dimethylphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3h-pyrazol-3-one](/img/structure/B179387.png)
